molecular formula C23H17ClO3 B11156234 7-[(3-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[(3-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11156234
M. Wt: 376.8 g/mol
InChI Key: KIKCPCDKVLIYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves the reaction of 3-chlorophenylmethanol with 8-methyl-4-phenyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its potential therapeutic effects, it is being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease progression. For example, it may inhibit the activity of enzymes like kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth .

Comparison with Similar Compounds

7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of 7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C23H17ClO3

Molecular Weight

376.8 g/mol

IUPAC Name

7-[(3-chlorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C23H17ClO3/c1-15-21(26-14-16-6-5-9-18(24)12-16)11-10-19-20(13-22(25)27-23(15)19)17-7-3-2-4-8-17/h2-13H,14H2,1H3

InChI Key

KIKCPCDKVLIYJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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